Physicochemical Differentiation: logP and Hydrogen Bond Capacity vs. Indole-3-ethanol (Tryptophol)
1-(1H-Indol-3-yl)ethane-1,2-diol possesses two hydrogen bond donor sites and two acceptor sites versus one donor and one acceptor for indole-3-ethanol [1]. This structural difference translates into a meaningfully lower predicted logP (0.92 by ALOGPS; 0.7 by XLogP3) compared to indole-3-ethanol (logP ~1.32 experimentally determined), indicating approximately 2.5-fold greater hydrophilicity for the target compound [1][2]. The increased polarity and hydrogen-bonding capacity directly affect chromatographic retention, aqueous solubility, and partitioning behavior in biphasic reaction systems.
| Evidence Dimension | Lipophilicity (logP) and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | logP = 0.92 (ALOGPS) / 0.7 (XLogP3); HBD = 2, HBA = 2; logS = -1.4 |
| Comparator Or Baseline | Indole-3-ethanol (tryptophol, CAS 526-55-6): logP = 1.32; HBD = 1, HBA = 1 |
| Quantified Difference | ΔlogP ≈ 0.4–0.6 log units (~2.5–4× greater hydrophilicity); 1 additional H-bond donor |
| Conditions | Predicted physicochemical parameters from FooDB, ChemAxon, and PubChem |
Why This Matters
For procurement decisions in metabolomics or chemical biology workflows, the lower logP of 1-(1H-indol-3-yl)ethane-1,2-diol dictates different extraction and chromatographic conditions compared to the more lipophilic tryptophol.
- [1] FooDB. Compound indole-3-glycol (FDB030939). ALOGPS logP: 0.92; logS: -1.4; HBD: 2; HBA: 2. View Source
- [2] ChemExper Chemical Directory. Tryptophol entry. logP: 1.32; HBD: 2; HBA: 2. Registry number: 526-55-6. View Source
